molecular formula C21H16OS B14601959 3-(3-Methoxyphenyl)-2-phenyl-1-benzothiophene CAS No. 61078-03-3

3-(3-Methoxyphenyl)-2-phenyl-1-benzothiophene

Cat. No.: B14601959
CAS No.: 61078-03-3
M. Wt: 316.4 g/mol
InChI Key: WZGUDLNTAFKKNI-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-phenyl-1-benzothiophene: is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-2-phenyl-1-benzothiophene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Methoxyphenyl)-2-phenyl-1-benzothiophene is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-phenyl-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription .

Comparison with Similar Compounds

  • 3-(3-Methoxyphenyl)acetonitrile
  • 3-(3-Methoxyphenyl)propionic acid
  • 3-Methoxyphenyl isothiocyanate

Comparison: Compared to similar compounds, 3-(3-Methoxyphenyl)-2-phenyl-1-benzothiophene stands out due to its unique benzothiophene core structure. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for the design of new molecules with diverse applications. The presence of both methoxy and phenyl groups further enhances its versatility in chemical synthesis and biological activity .

Properties

CAS No.

61078-03-3

Molecular Formula

C21H16OS

Molecular Weight

316.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-phenyl-1-benzothiophene

InChI

InChI=1S/C21H16OS/c1-22-17-11-7-10-16(14-17)20-18-12-5-6-13-19(18)23-21(20)15-8-3-2-4-9-15/h2-14H,1H3

InChI Key

WZGUDLNTAFKKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(SC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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